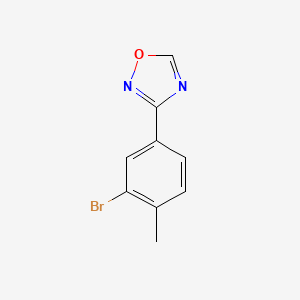
3-bromo-5-(1-bromoethyl)pyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-5-(1-bromoethyl)pyridine hydrobromide, commonly referred to as 3-bromo-5-BE-PyrHBr, is a compound that has been used in a variety of scientific research applications. It is a small molecule that is composed of a nitrogen atom, two bromine atoms, and a hydrobromide group. 3-bromo-5-BE-PyrHBr is a versatile compound that has been used in a variety of applications, such as organic synthesis, protein or enzyme inhibition, and drug discovery. In
科学研究应用
3-bromo-5-BE-PyrHBr has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the preparation of various heterocyclic compounds. It has also been used as a protein or enzyme inhibitor, as it has been found to inhibit the activity of certain enzymes. Additionally, it has been used in drug discovery, as it has been found to interact with certain proteins and enzymes that are involved in disease processes.
作用机制
Target of Action
3-Bromo-5-(1-bromoethyl)pyridine hydrobromide is a halogenated heterocyclic compound It’s known to be used in the preparation of ether ligands , which suggests that it may interact with various biological targets depending on the specific ligand it forms.
Mode of Action
Given its use in the synthesis of ether ligands , it can be inferred that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function or activity.
Biochemical Pathways
As a building block in the synthesis of ether ligands , it could potentially influence a variety of biochemical pathways depending on the specific ligand and target interaction.
Result of Action
Given its role in the synthesis of ether ligands , it can be inferred that its effects would largely depend on the specific ligand and target interaction.
实验室实验的优点和局限性
3-bromo-5-BE-PyrHBr has several advantages and limitations for use in laboratory experiments. One of the main advantages is its versatility, as it can be used in a variety of applications, such as organic synthesis, protein or enzyme inhibition, and drug discovery. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are several limitations to its use in laboratory experiments. For example, it is toxic and should be handled with care. Additionally, it is not soluble in most organic solvents, making it difficult to use in certain experiments.
未来方向
There are a variety of potential future directions for 3-bromo-5-BE-PyrHBr. One potential direction is to further explore its use as a protein or enzyme inhibitor, as it has already been found to inhibit the activity of certain enzymes. Additionally, it could be further explored as a drug discovery tool, as it has been found to interact with certain proteins involved in disease processes. Additionally, it could be further explored as a starting material for the preparation of various heterocyclic compounds. Finally, it could be further explored for its potential applications in medicinal chemistry, as it has been found to interact with certain proteins and enzymes in the body.
合成方法
3-bromo-5-BE-PyrHBr is synthesized by a multi-step process that involves the reaction of 5-bromoethylpyridine and bromine, followed by the addition of hydrobromic acid. The reaction of 5-bromoethylpyridine and bromine yields a brominated pyridine compound, which is then reacted with hydrobromic acid to form 3-bromo-5-BE-PyrHBr. The reaction is typically carried out in anhydrous conditions, such as a dry nitrogen atmosphere, to ensure the desired product is formed.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-(1-bromoethyl)pyridine hydrobromide involves the bromination of 3-ethylpyridine followed by the reaction with hydrogen bromide to form the hydrobromide salt.", "Starting Materials": [ "3-ethylpyridine", "bromine", "hydrogen bromide", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Bromination of 3-ethylpyridine with bromine in acetic acid to form 3-bromo-ethylpyridine.", "Step 2: Reaction of 3-bromo-ethylpyridine with hydrogen bromide in the presence of sodium acetate and water to form 3-bromo-5-(1-bromoethyl)pyridine hydrobromide." ] } | |
CAS 编号 |
2172585-13-4 |
产品名称 |
3-bromo-5-(1-bromoethyl)pyridine hydrobromide |
分子式 |
C7H8Br3N |
分子量 |
345.9 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



